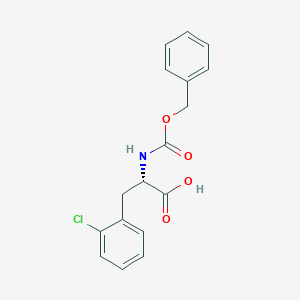

Cbz-2-Chloro-L-Phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cbz-2-Chloro-L-Phenylalanine is a useful research compound. Molecular weight is 333.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The Cbz group serves as a protective agent during peptide synthesis, allowing for the selective modification of amino acids. This is crucial for constructing complex peptides where specific functional groups need to remain unreactive until the appropriate stage of synthesis. Cbz-2-Cl-Phe can be incorporated into peptides to study protein interactions and functions, facilitating the exploration of biological pathways and potential therapeutic targets .

Enzyme Inhibition Studies

Research indicates that Cbz-2-Cl-Phe can act as a substrate analog for enzymes involved in amino acid metabolism. By mimicking natural substrates, it can competitively bind to enzyme active sites, inhibiting their activity. This property makes Cbz-2-Cl-Phe a useful tool for studying enzyme kinetics and developing inhibitors for therapeutic applications, particularly in neurological disorders where neurotransmitter synthesis is affected .

Antimicrobial Activity

Studies have shown that derivatives of chlorinated phenylalanines exhibit antimicrobial properties. Cbz-2-Cl-Phe has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial protein synthesis or other metabolic pathways essential for bacterial survival .

Antiplasmodial Activity

Recent research highlights the antiplasmodial activity of compounds derived from phenylalanine, including Cbz-2-Cl-Phe. These compounds have shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum, the causative agent of malaria. Modifications at the side chains can enhance their efficacy, suggesting that Cbz-2-Cl-Phe could contribute to developing new antimalarial therapies .

Drug Development

The incorporation of Cbz-2-Cl-Phe into pharmaceutical compounds has been explored due to its ability to modify the pharmacokinetic properties of drugs. The chlorine substitution can influence solubility, bioavailability, and metabolic stability, making it an attractive candidate in drug design . Furthermore, its role in stabilizing protein structures enhances the potential for creating more effective therapeutic proteins and peptide-based vaccines .

Case Studies and Research Findings

Eigenschaften

Molekulargewicht |

333.84 |

|---|---|

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.